2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide
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Overview
Description
2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile derivative.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Formation of the Acetohydrazide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in DNA replication and repair, microbial cell wall synthesis, and cancer cell proliferation.
Pathways Involved: Inhibition of enzyme activity, disruption of cell wall synthesis, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide: Contains both pyridine and triazole rings.
2-(3-(2-pyridyl)-1H-1,2,4-triazol-5-yl)acetohydrazone: Similar structure but with a hydrazone group instead of a hydrazide.
2-(3-(2-pyridyl)-1H-1,2,4-triazol-5-yl)acetic acid: Contains an acetic acid group instead of an acetohydrazide.
Uniqueness
This compound is unique due to its combination of pyridine and triazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-13-8(16)5-7-12-9(15-14-7)6-3-1-2-4-11-6/h1-4H,5,10H2,(H,13,16)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCAKYQCTUNDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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